molecular formula C11H9N B12076375 5-Vinyl-isoquinoline

5-Vinyl-isoquinoline

Cat. No.: B12076375
M. Wt: 155.20 g/mol
InChI Key: BRXBSRWZAVGJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vinyl-isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids. The vinyl group attached to the isoquinoline ring at the 5-position imparts unique chemical properties to this compound, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, manganese salts can be used as catalysts in the oxidation of vinyl isocyanate and hydrazine to produce isoquinoline derivatives . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Vinyl-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 1 and 3.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Isoquinoline-5-carboxylic acid.

    Reduction: 5-Vinyl-tetrahydroisoquinoline.

    Substitution: Various substituted isoquinolines depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Vinyl-isoquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some isoquinoline derivatives inhibit the activity of topoisomerases, enzymes involved in DNA replication . The vinyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the vinyl group.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness: 5-Vinyl-isoquinoline is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

5-ethenylisoquinoline

InChI

InChI=1S/C11H9N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h2-8H,1H2

InChI Key

BRXBSRWZAVGJBS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

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